4-Desmethyl-2-methyl Celecoxib

Übersicht

Beschreibung

4-Desmethyl-2-methyl Celecoxib, also known as DMCM, is a chemical compound that is commonly used in the pharmaceutical industry as a nonsteroidal anti-inflammatory drug (NSAID). It is a derivative of Celecoxib, which is a selective COX-2 inhibitor commonly used to treat pain and inflammation associated with conditions such as osteoarthritis, rheumatoid arthritis, and menstrual cramps .

Synthesis Analysis

The synthesis of Celecoxib, from which DMCM is derived, involves a Claisen condensation to access 4,4,4-trifluoro-1-(4-methyl-phenyl)-butane-1,3-dione followed by a cyclo-condensation reaction with 4-sulfamidophenylhydrazine hydrochloride to obtain the pyrazole moiety . This process has been improved and translated to flow in yields of 90–96% with greatly shortened reaction times (20 h vs. 1 h) and reduced chemical exposure .Molecular Structure Analysis

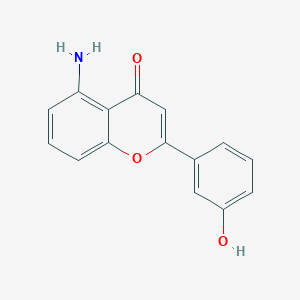

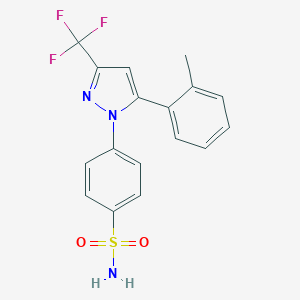

The molecular formula of DMCM is C17H14F3N3O2S, and it has a molecular weight of 381.37 g/mol .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Celecoxib, from which DMCM is derived, include a Claisen condensation and a cyclo-condensation .Physical And Chemical Properties Analysis

DMCM is a white to off-white crystalline powder that is sparingly soluble in water but soluble in organic solvents such as methanol and ethanol .Wissenschaftliche Forschungsanwendungen

Anti-Inflammatory Applications

4-Desmethyl-2-methyl Celecoxib, also known as DMCM, is primarily used as a nonsteroidal anti-inflammatory drug (NSAID). It has shown effectiveness in treating various inflammatory conditions such as osteoarthritis, rheumatoid arthritis, and gout due to its properties as a selective COX-2 inhibitor .

Potential in Neurodegenerative Disease Treatment

Research has explored the use of DMCM in the treatment of neurodegenerative diseases like Alzheimer’s disease. Its anti-inflammatory properties may play a role in managing neuroinflammation associated with such conditions .

Cancer Research

DMCM is being studied for its potential use in cancer treatment. The compound’s ability to modulate inflammation could be beneficial in treating inflammation-related cancers .

Drug Metabolism Studies

Deuterium-labeled celecoxib and its metabolites, which include DMCM, are used in drug metabolism studies to understand the pharmacokinetics and pharmacodynamics of drugs .

Synthesis Research

The compound’s synthesis process, involving Claisen condensation and cyclo-condensation reactions, is of interest in chemical research for developing more efficient production methods .

Pain Management

As an NSAID, DMCM is also utilized in pain management protocols, particularly for acute pain that requires selective COX-2 inhibition for relief .

Wirkmechanismus

Target of Action

The primary target of 4-Desmethyl-2-methyl Celecoxib, like its parent compound Celecoxib, is the cyclooxygenase-2 (COX-2) enzyme . This enzyme plays a crucial role in the conversion of arachidonic acid to prostaglandins, which are major mediators of pain and inflammation .

Mode of Action

4-Desmethyl-2-methyl Celecoxib acts as a selective noncompetitive inhibitor of the COX-2 enzyme . By selectively inhibiting COX-2, it reduces the production of prostaglandins without causing the gastrointestinal side effects associated with the inhibition of COX-1 .

Biochemical Pathways

The inhibition of COX-2 by 4-Desmethyl-2-methyl Celecoxib disrupts the arachidonic acid metabolic pathway , reducing the synthesis of prostaglandins . This leads to a decrease in inflammation and pain. Additionally, the selective inhibition of COX-2 over COX-1 prevents the disruption of physiological processes regulated by COX-1, such as gastric mucosal protection and platelet aggregation .

Pharmacokinetics

Celecoxib is absorbed moderately when given orally, reaching peak plasma concentrations after 2 to 4 hours . It is extensively protein-bound, primarily to plasma albumin . Celecoxib is metabolized primarily by the cytochrome P450 (CYP) 2C9 isoenzyme .

Result of Action

The result of 4-Desmethyl-2-methyl Celecoxib’s action is a reduction in the symptoms of inflammation, including pain, swelling, and redness. By selectively inhibiting COX-2, it provides anti-inflammatory effects without the gastrointestinal side effects associated with non-selective NSAIDs .

Action Environment

The action of 4-Desmethyl-2-methyl Celecoxib can be influenced by various environmental factors. For instance, the presence of other drugs metabolized by CYP2C9 could potentially affect the metabolism and efficacy of 4-Desmethyl-2-methyl Celecoxib . Furthermore, individual variations in CYP2C9 enzyme activity, due to genetic polymorphisms or other factors, could also impact the drug’s effectiveness .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-[5-(2-methylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14F3N3O2S/c1-11-4-2-3-5-14(11)15-10-16(17(18,19)20)22-23(15)12-6-8-13(9-7-12)26(21,24)25/h2-10H,1H3,(H2,21,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGNNQDAQBISHQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14F3N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Desmethyl-2-methyl Celecoxib | |

CAS RN |

170569-99-0 | |

| Record name | 4-Desmethyl-2-methyl celecoxib | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0170569990 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 170569-99-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-DESMETHYL-2-METHYL CELECOXIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R33DD74FP2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.